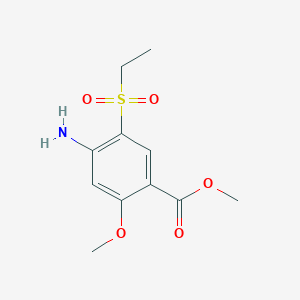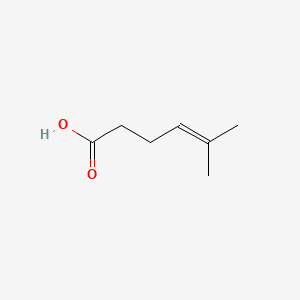
5-Methyl-4-hexenoic acid
Descripción general
Descripción
5-Methyl-4-hexenoic acid is a chemical compound with the molecular formula C7H12O2 . It has an average mass of 128.169 Da and a mono-isotopic mass of 128.083725 Da .
Synthesis Analysis
5-Methylhex-4-enoic acid is used as a reactant in the preparation of 5-fluoromethyl-substituted γ-lactams . In one synthesis method, trimethyl orthoacetate, 2-methyl-3-buten-2-ol, and propionic acid are combined and heated to 125°C for 12 hours .Molecular Structure Analysis
The molecular structure of 5-Methyl-4-hexenoic acid consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure can be represented by the InChI string:InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9) . Physical And Chemical Properties Analysis
5-Methyl-4-hexenoic acid has a density of 1.0±0.1 g/cm³, a boiling point of 217.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 50.0±6.0 kJ/mol and a flash point of 118.0±13.9 °C . The index of refraction is 1.456 .Aplicaciones Científicas De Investigación
1. Oxidation and Decomposition Products
Research by Whitlock and Nawar (1976) on the thermal oxidation of mono-unsaturated short-chain fatty acids, including 5-methyl-4-hexenoic acid, revealed the formation of various aldehydes, ketones, shorter chain acids or esters, hydroxy-derivatives, and dimers as oxidation products. They also proposed reaction mechanisms for these formations. This study highlights the chemical behavior of 5-methyl-4-hexenoic acid under thermal oxidation conditions (Whitlock & Nawar, 1976).
2. Synthesis of Dihydrolavandulol and Related Compounds
Fujita et al. (1982) synthesized 5-methyl-2-isopropyl-4-hexenoic acid, dihydrolavandulic acid (III), from 3-methylbutanoic acid and isoprene. This compound was then used to synthesize dihydrolavandulol and dihydrolavandulyl aldehyde, demonstrating the compound's utility in creating complex organic molecules (Fujita et al., 1982).
3. Photoisomerization in α, β-Unsaturated Carboxylic Acids
Biot, Keukeleire, and Verzele (2010) explored the photoisomerization of 5-methyl-4-hexenoic acid, transforming it into β,γ-unsaturated isomers upon irradiation. This study provides insight into the photochemical properties of 5-methyl-4-hexenoic acid (Biot, Keukeleire, & Verzele, 2010).
4. Antifungal Activity
Zhang et al. (2010) isolated and identified 5-hydroxyl-5-methyl-2-hexenoic acid from Actinoplanes sp. HBDN08, demonstrating its strong in vitro antifungal activity against various pathogens. This suggests the potential of derivatives of 5-methyl-4-hexenoic acid in developing new antifungal agents (Zhang et al., 2010).
5. Kinetics of Hydrogenation
Kukula and Červený (1999) investigated the hydrogenation of methyl trans-2-hexenoate, which can be derived from 5-methyl-4-hexenoic acid. This study provides insights into the chemical kinetics and potential industrial applications of this compound in various reactions (Kukula & Červený, 1999).
Safety And Hazards
The safety data sheet for 5-Hexenoic acid, which is structurally similar to 5-Methyl-4-hexenoic acid, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .
Propiedades
IUPAC Name |
5-methylhex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJLHGCCADOOPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-hexenoic acid | |
CAS RN |
5636-65-7 | |
| Record name | 5-Methyl-4-hexenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-METHYL-4-HEXENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V08PR1DQO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




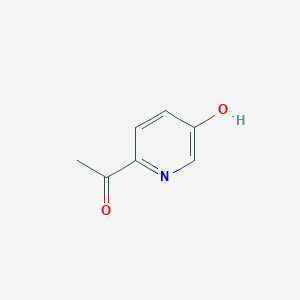

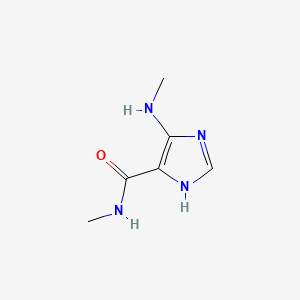
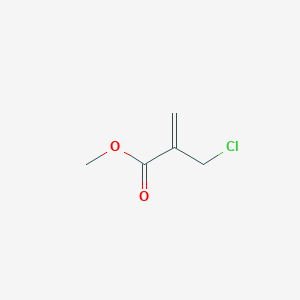
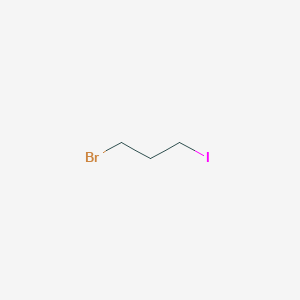
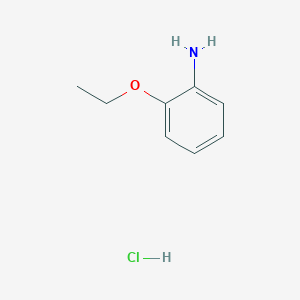

![2,7-Dimethyl-6-nitrobenzo[d]thiazole](/img/structure/B1590510.png)



